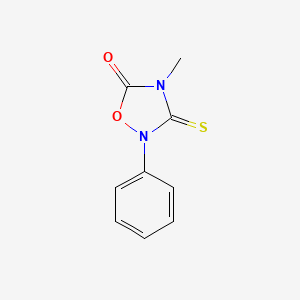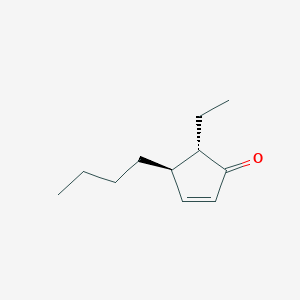
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with butyl and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene, butyl bromide, and ethyl bromide.
Grignard Reaction: The butyl and ethyl groups are introduced via Grignard reactions. Cyclopentadiene is first reacted with butyl magnesium bromide to form the butyl-substituted cyclopentene.
Alkylation: The resulting intermediate is then alkylated with ethyl bromide under basic conditions to introduce the ethyl group.
Oxidation: The final step involves the oxidation of the cyclopentene ring to form the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the butyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-4,5-diethyloctane: Similar in structure but lacks the cyclopentene ring.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Contains a different ring structure and functional groups.
Uniqueness
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72488-00-7 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-9-7-8-11(12)10(9)4-2/h7-10H,3-6H2,1-2H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
IKIHXFASGIHFRI-ZJUUUORDSA-N |
Isomerische SMILES |
CCCC[C@@H]1C=CC(=O)[C@H]1CC |
Kanonische SMILES |
CCCCC1C=CC(=O)C1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



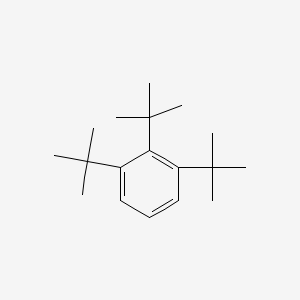
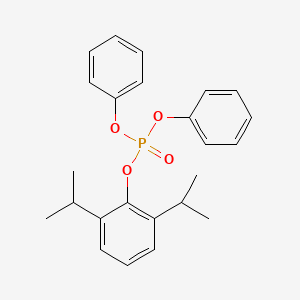

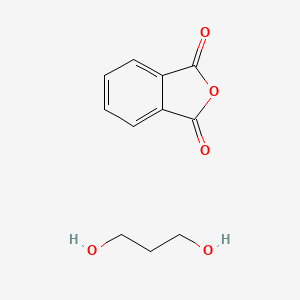





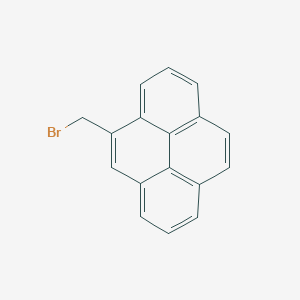
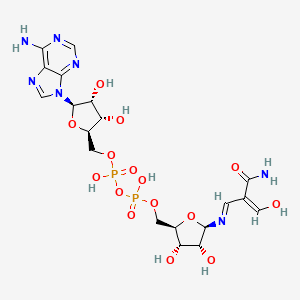
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
